GB-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

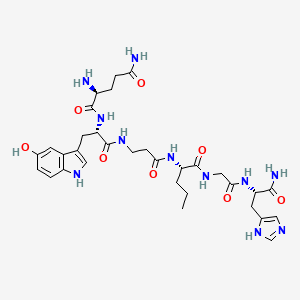

C32H45N11O8 |

|---|---|

Poids moléculaire |

711.8 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2S)-1-[[3-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C32H45N11O8/c1-2-3-23(31(50)39-15-28(47)42-24(29(35)48)11-18-14-36-16-40-18)41-27(46)8-9-37-32(51)25(43-30(49)21(33)5-7-26(34)45)10-17-13-38-22-6-4-19(44)12-20(17)22/h4,6,12-14,16,21,23-25,38,44H,2-3,5,7-11,15,33H2,1H3,(H2,34,45)(H2,35,48)(H,36,40)(H,37,51)(H,39,50)(H,41,46)(H,42,47)(H,43,49)/t21-,23-,24-,25-/m0/s1 |

Clé InChI |

MRBDDQRPZZFCHW-LFBFJMOVSA-N |

SMILES isomérique |

CCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)N |

SMILES canonique |

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C(CCC(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Compendium on the "GB-6" Designation in Scientific Research

The designation "GB-6" is applied to several distinct molecular entities across different fields of scientific research. This guide provides an in-depth technical overview of the core mechanism of action for three prominent molecules referred to as this compound: an anticancer peptide, a potential antiviral compound against the dengue virus, and a hair growth-promoting peptide. This document is intended for researchers, scientists, and drug development professionals, and adheres to a structured format for data presentation, experimental context, and visual representation of pathways.

This compound: An Anticancer Peptide

This compound in the context of oncology refers to a synthetic peptide, Gln-5-Htp-β-Ala-Nva-Gln-His-NH2, which incorporates unnatural amino acids.[1] It is a modification of the bombesin (B8815690) (BBN) analog, BBN7-14.[1] The primary mechanism of action for this class of molecules involves targeting specific receptors overexpressed on cancer cells.[1]

Core Mechanism and Advantages

Molecularly targeted peptides like this compound are designed to bind to and penetrate cancer cells, subsequently inducing apoptosis or inhibiting critical cellular processes such as DNA synthesis or cell division.[1] The inclusion of unnatural amino acids in the this compound structure confers significant advantages over its parent compounds. Specifically, this compound exhibits enhanced stability against degradation by proteases.[1] This increased stability contributes to a superior tumor-targeting ability in vivo when compared to BBN7-14.[1]

Data Summary

The available literature describes the properties of this compound in qualitative terms. A summary of its comparative advantages is presented below.

| Feature | This compound | BBN7-14 (Parent Compound) |

| Composition | Contains unnatural amino acids | Composed of natural amino acids |

| Protease Stability | High (stable against degradation)[1] | Lower (susceptible to degradation)[1] |

| Tumor-Targeting in vivo | High[1] | Reduced[1] |

| Metabolism | Slow[1] | Faster |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound were not available in the provided search results. However, the evaluation of such peptides typically involves:

-

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method for creating custom peptides like this compound.

-

Stability Assays: The peptide is incubated in the presence of specific proteases or serum, and its degradation is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

-

In Vivo Targeting Studies: The peptide, often labeled with a radioactive or fluorescent tag, is administered to tumor-bearing animal models. Imaging techniques (e.g., PET, SPECT, or fluorescence imaging) are then used to visualize its accumulation at the tumor site compared to other organs.

Logical Relationship Diagram

The following diagram illustrates the logical flow of how the structural modification of this compound leads to its enhanced therapeutic potential.

This compound: A Dengue Virus Protease Inhibitor

A distinct molecule, also designated this compound, has been identified as a chemical constituent in the leaves of Isatis tinctoria.[2] This compound has been investigated for its potential as an antiviral agent against the dengue virus (DENV).[2]

Core Mechanism of Action

The proposed mechanism of action for this this compound molecule is the inhibition of the dengue virus non-structural protein 2B and 3 (NS2B-NS3) protease.[2] This protease is essential for the replication of the dengue virus. Molecular docking studies have shown that this compound can bind to the active site of this protease, inhibiting its function through hydrogen bonds and hydrophobic interactions with amino acid residues.[2]

Data Summary

The primary quantitative data available for this compound is its binding energy with the DENV2 NS2B-NS3 protease, as determined by molecular docking simulations.

| Compound | Source | Target Protein | Binding Energy (kcal/mol) |

| This compound | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -24.664[2] |

| GB-19 | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -26.193[2] |

| GB-20 | Isatis tinctoria | DENV2 NS2B-NS3 Protease (PDB: 6MO1) | -27.051[2] |

Experimental Protocols

The cited study employed the following in silico methodology:

-

Ligand and Protein Preparation: The 3D structure of this compound was optimized using Density Functional Theory (DFT) with a B3LYP/6-31G** basis set. The crystal structure of the DENV2 NS2B-NS3 protease was obtained from the Protein Data Bank (PDB ID: 6MO1).[2]

-

Molecular Docking: Docking simulations were performed to predict the binding affinity and interaction between this compound and the protease's active site.[2]

-

Visualization: The resulting ligand-protease complex was visualized using software like Discovery Studio Visualizer to analyze the specific interactions, such as hydrogen bonds.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory action of this compound on the DENV life cycle.

This compound: A Hair Growth-Promoting Peptide

A third entity identified as this compound is a tetrapeptide discovered in ginseng berry. This peptide has been shown to promote the proliferation of human keratinocyte (HaCaT) cells, suggesting its potential use in treatments for hair loss.[3]

Core Mechanism of Action

The precise mechanism of action is still under investigation, but experimental evidence suggests a multi-faceted role. This compound demonstrated a significant ability to promote cell proliferation in HaCaT cells.[3] Additionally, related peptides from the same study showed a protective effect against oxidative stress by reducing the generation of Reactive Oxygen Species (ROS).[3] The study also alludes to a potential interaction with the Transforming Growth Factor-beta 2 (TGF-β2) signaling pathway, a known regulator of the hair follicle cycle.[3] High levels of TGF-β2 are known to inhibit epithelial cell proliferation and induce apoptosis in hair follicle cells.[3]

Data Summary

The study provides quantitative data on the effect of this compound on the proliferation of HaCaT cells after 72 hours of treatment.

| Treatment Group | Concentration (μg/mL) | Cell Proliferation (%) | p-value |

| This compound | 50 | 125.61 ± 2.13 | < 0.001[3] |

| This compound | 100 | 138.56 ± 0.90 | < 0.001[3] |

Experimental Protocols

Key methodologies from the study include:

-

Cell Culture: Human keratinocyte (HaCaT) cells were cultured under standard conditions.

-

Cell Proliferation Assay: Cells were treated with varying concentrations of this compound for 72 hours. Cell viability or proliferation was then measured, likely using a standard method such as an MTT or WST-1 assay, and compared to an untreated control group.[3]

-

ROS Generation Assay: To assess the protective effects against oxidative stress, cells were likely pre-treated with the peptides, then exposed to an ROS-inducing agent (e.g., H₂O₂). Intracellular ROS levels would then be quantified using a fluorescent probe like DCFH-DA.[3]

Experimental Workflow Diagram

The following diagram outlines the experimental workflow used to identify and characterize the effects of the this compound peptide.

References

Unveiling the Biological Activities of GB-6: A Tale of Two Molecules

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the multifaceted biological activities attributed to the designation "GB-6," a term that remarkably identifies two distinct molecules with significant therapeutic potential in disparate fields of medicine. The first, a novel synthetic peptide, targets the Gastrin-Releasing Peptide Receptor (GRPR) for the imaging and potential treatment of pancreatic cancer. The second, a natural product identified as syringin, exhibits promising antiviral properties against the dengue virus. This document provides a comprehensive overview of the core biological activities, experimental validation, and underlying mechanisms of action for both entities, presenting a clear and structured repository of current scientific knowledge.

Part 1: The GRPR-Targeting Peptide this compound

The peptide designated this compound is a novel six-amino-acid sequence (Gln-5-Htp-β-Ala-Nva-Gly-His-NH2) designed for enhanced stability and specific binding to the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in a variety of cancers, most notably pancreatic cancer.[1] This targeted approach has positioned this compound as a promising candidate for molecular imaging and targeted therapy.

Biological Activity and Mechanism of Action

This compound functions as a high-affinity ligand for GRPR. Upon binding, it can be utilized to deliver imaging agents or therapeutic payloads directly to tumor cells. The biological activity of this compound is intrinsically linked to the signaling cascade initiated by GRPR activation. GRPR, a G-protein coupled receptor, primarily signals through Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn activates protein kinase C (PKC) and subsequently the Raf-MEK-ERK pathway, promoting cell proliferation. Concurrently, Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton and promoting cell migration and metastasis.

Below is a diagram illustrating the GRPR signaling pathway.

Quantitative Data

The in vivo efficacy of this compound has been demonstrated through biodistribution studies using radiolabeled ([99mTc]Tc-HYNIC-PEG4-GB-6) and fluorescently-labeled (MPA-PEG4-GB-6) conjugates in mouse models of pancreatic cancer.[2][3][4]

| Parameter | Value | Model System | Reference |

| Tumor-to-Pancreas Fluorescence Signal Ratio | 5.2 ± 0.3 | SW1990 Subcutaneous Xenograft | [2][4] |

| Tumor-to-Intestine Fluorescence Signal Ratio | 6.3 ± 1.5 | SW1990 Subcutaneous Xenograft | [2][4] |

| Tumor-to-Pancreas Fluorescence Signal Ratio | 7.66 ± 0.48 | Orthotopic Pancreatic Tumor Model | [2][4] |

| Tumor-to-Liver Fluorescence Signal Ratio | 3.94 ± 0.47 | Liver Metastasis Model | [2][4] |

Experimental Protocols

The this compound peptide (Gln-5-Htp-β-Ala-Nva-Gly-His-NH2) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For fluorescent labeling, the peptide is conjugated with a near-infrared (NIR) fluorescent dye (MPA) via a PEG4 linker. For radiolabeling, the peptide is conjugated with a HYNIC chelator and subsequently labeled with Technetium-99m.

-

Cell Culture: Human pancreatic cancer cell lines with known GRPR expression (e.g., SW1990 or PC-3) are cultured in appropriate media.[5][6][7]

-

Assay Setup: Cells are seeded in multi-well plates and incubated until confluent.

-

Competition: Cells are incubated with a constant concentration of a radiolabeled GRPR ligand (e.g., 125I-Tyr4-Bombesin) and increasing concentrations of unlabeled this compound peptide.

-

Analysis: After incubation, cells are washed and the bound radioactivity is measured. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is calculated.[8][9]

-

Cell Preparation: A suspension of a human pancreatic cancer cell line (e.g., SW1990) is prepared in a suitable medium, sometimes mixed with Matrigel to prevent leakage.[10]

-

Surgical Procedure: Anesthetized immunodeficient mice undergo a small abdominal incision to expose the pancreas.[11][12][13]

-

Injection: The cell suspension is carefully injected into the tail of the pancreas.[11][14]

-

Monitoring: Tumor growth is monitored over time using imaging techniques.

-

Animal Model: Tumor-bearing mice (either subcutaneous or orthotopic models) are used.

-

Injection: A known amount of radiolabeled peptide (e.g., [99mTc]Tc-HYNIC-PEG4-GB-6) is injected intravenously.

-

Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are collected.[15][16][17]

-

Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[15][16]

The following diagram outlines the workflow for evaluating the GRPR-targeting this compound peptide.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models [pubmed.ncbi.nlm.nih.gov]

- 5. Gut Peptide Receptor Expression in Human Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orthotopic pancreatic cancer mouse model [bio-protocol.org]

- 12. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 15. Biodistribution and SPECT imaging study of (99m)Tc labeling NGR peptide in nude mice bearing human HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biodistribution and SPECT Imaging Study of 99mTc Labeling NGR Peptide in Nude Mice Bearing Human HepG2 Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biodistribution studies of 99mTc-labeled myoblasts in a murine model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

GB-6: A High-Affinity GRPR-Targeting Peptide for Molecular Imaging of Pancreatic Cancer

An In-depth Technical Guide

Affiliation: Google Research

Abstract

Pancreatic cancer remains a significant clinical challenge, primarily due to late diagnosis and limited therapeutic options. The gastrin-releasing peptide receptor (GRPR) has emerged as a promising biomarker, as it is overexpressed in a majority of pancreatic ductal adenocarcinomas. This technical guide provides a comprehensive overview of GB-6, a novel, short linear peptide designed to target GRPR with high affinity and specificity. This document details the structure and properties of this compound, the methodologies for its synthesis and evaluation, and its application in preclinical molecular imaging of pancreatic cancer. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using the DOT language. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, molecular imaging, and peptide-based diagnostics and therapeutics.

Introduction

The gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor, is a well-established target in oncology due to its significant overexpression in various malignancies, including pancreatic, breast, and prostate cancers.[1] The binding of its endogenous ligand, gastrin-releasing peptide (GRP), triggers downstream signaling cascades that promote cell proliferation and survival.[2][3] This differential expression profile makes GRPR an attractive target for the development of diagnostic and therapeutic agents.

This compound is a novel, short linear peptide developed for the targeted imaging of GRPR-expressing tumors.[4][5] Its design is based on the bombesin (B8815690) peptide, a GRP analogue, and has been optimized for high in vivo stability and rapid tumor accumulation.[4][6] When conjugated to imaging agents, such as near-infrared (NIR) fluorescent dyes or radionuclides, this compound enables high-contrast visualization of pancreatic tumors, including metastatic lesions.[5] This guide will provide an in-depth analysis of the structure, properties, and applications of the this compound peptide.

Structure and Properties of this compound

This compound is a synthetic, short linear peptide that acts as an agonist for the gastrin-releasing peptide receptor.[4][5] Its design is derived from the C-terminal fragment of bombesin, which is known to be crucial for high-affinity receptor binding.[7]

Physicochemical Properties

The physicochemical properties of this compound have been optimized for in vivo applications, demonstrating excellent stability in biological matrices.[4] Key properties are summarized in the table below.

| Property | Value/Description | Reference |

| CAS Number | 2413262-74-3 | [4] |

| Description | A short linear peptide that targets the GRPR. | [4] |

| In Vivo Stability | Excellent | [4] |

| Target | Gastrin-Releasing Peptide Receptor (GRPR) | [4] |

| Application | High-contrast imaging probe for GRPR-expressing cancers | [4][5] |

Quantitative In Vivo Performance

The efficacy of this compound as a targeting agent has been quantified in preclinical models of pancreatic cancer. When labeled with a near-infrared fluorescent dye, the resulting probe, MPA-PEG4-GB-6, demonstrated significant and specific accumulation in tumor tissues.[5]

| Model System | Metric | Value | Reference |

| SW1990 Subcutaneous Xenograft Model | Tumor-to-Pancreas Fluorescence Signal Ratio | 5.2 ± 0.3 | [5] |

| SW1990 Subcutaneous Xenograft Model | Tumor-to-Intestine Fluorescence Signal Ratio | 6.3 ± 1.5 | [5] |

| Orthotopic Pancreatic Tumor Model | Tumor-to-Pancreas Fluorescence Signal Ratio | 7.66 ± 0.48 | [5] |

| Liver Metastasis Tumor Model | Tumor-to-Liver Fluorescence Signal Ratio | 3.94 ± 0.47 | [5] |

GRPR Signaling Pathway

This compound exerts its effect by binding to and activating the GRPR. The GRPR is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[1][2] This initiates a downstream signaling cascade that has been implicated in cell proliferation and survival, making it a key pathway in cancer progression.[3]

Experimental Protocols

The development and validation of this compound and its conjugates involve a series of well-defined experimental procedures. The following sections provide an overview of the key methodologies.

Solid-Phase Peptide Synthesis of this compound

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Overview:

-

Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vivo Tumor Imaging and Biodistribution Studies

The tumor-targeting efficacy of this compound conjugates is evaluated in animal models of pancreatic cancer.

Protocol Overview:

-

Animal Model: Immunocompromised mice are subcutaneously or orthotopically inoculated with a human pancreatic cancer cell line (e.g., SW1990) that overexpresses GRPR.

-

Probe Administration: Once tumors reach a suitable size, the this compound imaging probe (e.g., MPA-PEG4-GB-6 or [99mTc]Tc-HYNIC-PEG4-GB-6) is administered intravenously.

-

In Vivo Imaging: At various time points post-injection, the animals are imaged using an appropriate imaging modality (e.g., NIR fluorescence imaging or SPECT/CT).

-

Biodistribution Analysis: After the final imaging session, the animals are euthanized, and major organs and tumors are excised. The amount of the imaging probe in each tissue is quantified to determine the biodistribution profile.

-

Data Analysis: Tumor-to-background signal ratios are calculated to assess the specificity of tumor targeting.

Conclusion and Future Directions

The this compound peptide represents a significant advancement in the development of targeted agents for GRPR-expressing cancers. Its high in vivo stability and rapid, specific tumor accumulation make it an excellent candidate for creating high-contrast imaging probes for the diagnosis and staging of pancreatic cancer.[4][5] The methodologies outlined in this guide provide a framework for the synthesis and preclinical evaluation of this compound and similar peptide-based agents.

Future research will likely focus on the therapeutic applications of this compound. By conjugating this compound to cytotoxic payloads or therapeutic radionuclides, it may be possible to develop targeted therapies that selectively deliver cytotoxic agents to tumor cells while minimizing off-target toxicity. Further studies are warranted to explore the full potential of this compound in the clinical management of pancreatic and other GRPR-positive malignancies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Gene - GRPR [maayanlab.cloud]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "GB-6": A Term of Ambiguity in Scientific and Historical Contexts

Initial investigations into the discovery and history of "GB-6" have revealed a significant ambiguity in its definition, with the term referencing a range of disparate subjects across scientific and historical disciplines. Without a more specific identifier, a comprehensive technical guide on a single entity known as "this compound" is not feasible. The search has yielded multiple, unrelated interpretations of the term, each with its own distinct history and field of study.

The inquiry for a technical whitepaper on "this compound" for a scientific audience uncovered several potential, yet distinct, areas of research where this term or similar nomenclature is used. These include the military designation for the nerve agent Sarin, a protein involved in cellular signaling, and a common laboratory animal model. Furthermore, historical archives indicate "this compound" as a designation for geographical land parcels. This lack of a singular, universally recognized "this compound" entity necessitates a clarification of the user's intended subject.

Potential Interpretations of "this compound"

Based on a comprehensive review of available literature, "this compound" could refer to one of the following:

-

Sarin (NATO designation GB): A highly toxic organophosphorus nerve agent. While its designation is "GB," the "6" is not part of the standard nomenclature. Sarin was discovered in 1938 by German chemists. Its mechanism of action involves the irreversible inhibition of the enzyme acetylcholinesterase, leading to a toxic accumulation of the neurotransmitter acetylcholine.

-

Growth Arrest-Specific 6 (Gas6): A vitamin K-dependent protein that plays a crucial role in cell signaling pathways.[1] Gas6 functions as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[1] The Gas6-TAM signaling pathway is involved in various cellular processes, including cell survival, proliferation, and phagocytosis. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders.

-

C57BL/6 Mouse Strain: A widely used inbred strain of laboratory mice, often abbreviated as "B6". It is conceivable that "this compound" could be a typographical error or a non-standard abbreviation for this model organism, which is fundamental to a vast array of biomedical research.

-

Historical Land Designation: Archival records, particularly from the State Library of Victoria, show "GB 6" as a designation for specific "Grazing Blocks" in historical maps.[2][3]

Given the diverse nature of these findings, a detailed technical guide as requested cannot be produced without further clarification. To proceed, a more specific identifier for the "this compound" of interest is required. For example, providing the context in which the term was encountered (e.g., in a specific research paper, a lecture, or a database) would be invaluable in narrowing the search and providing the targeted, in-depth information requested.

References

A Technical Guide to the Synthesis and Signaling of GB-6, a GRPR-Targeting Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological context of GB-6, a novel peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This compound is a promising agent for molecular imaging and targeted therapy, particularly in oncology, due to the overexpression of GRPR in various cancers, including pancreatic cancer. This document details the synthetic pathway of this compound via solid-phase peptide synthesis, presents quantitative data on its characteristics, and illustrates its mechanism of action through the GRPR signaling pathway.

Introduction to this compound

This compound is a short, linear six-amino acid peptide rationally designed from the C-terminal fragment of bombesin (B8815690) (BBN), a natural ligand of GRPR. Specifically, it is an analog of BBN(7-14). The modifications in this compound are designed to enhance its stability in vivo compared to its parent peptide, a critical attribute for clinical applications.[1] Its high affinity and specificity for GRPR allow for the targeted delivery of imaging agents (e.g., near-infrared dyes or radionuclides like 99mTc) or therapeutic payloads to tumor cells.[1][2]

Table 1: Key Characteristics of the this compound Peptide

| Property | Description | Reference(s) |

| Target | Gastrin-Releasing Peptide Receptor (GRPR/BB2) | [1] |

| Peptide Type | Short, linear, six-amino acid bombesin analog | [1] |

| Core Sequence | Based on Bombesin(7-14) | [1] |

| Primary Application | Molecular imaging of GRPR-expressing cancers (e.g., pancreatic cancer) | [1][2] |

| Key Advantage | Enhanced in vivo stability and favorable pharmacokinetics over parent peptides | [1] |

Synthesis of this compound Peptide

The synthesis of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound peptide after each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The following is a generalized yet detailed protocol for the manual or automated synthesis of a peptide such as this compound. Specific reagents and conditions may be optimized.

Materials and Equipment:

-

Rink amide MBHA resin or similar

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Gln, His; Boc for Trp)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Peptide synthesizer (optional) or manual synthesis vessel

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for identity confirmation

Workflow:

-

Resin Preparation: The Rink amide resin is swelled in DMF in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF to remove piperidine and the cleaved protecting group.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (C-terminus to N-terminus) is pre-activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activated solution is added to the resin. The coupling reaction proceeds for a specified time (e.g., 1-2 hours) to form the new peptide bond. The resin is then washed with DMF and DCM.

-

Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the this compound sequence until the full peptide is assembled.

-

Final Deprotection: The Fmoc group of the final N-terminal amino acid is removed as described in Step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all amino acid side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase HPLC.

-

Lyophilization and Characterization: The purified peptide fractions are pooled and lyophilized to obtain a white powder. The final product is characterized by analytical HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.

Below is a workflow diagram illustrating the key steps in the solid-phase synthesis of a peptide like this compound.

Quantitative Data

The synthesis of bombesin analogs via SPPS typically results in good overall yields and high purity after purification. The following table summarizes representative quantitative data for the synthesis of such peptides.

Table 2: Representative Quantitative Data for Bombesin Analog Synthesis

| Parameter | Typical Value | Method of Determination | Reference(s) |

| Overall Yield (Crude) | 13-39% | Gravimetric analysis post-cleavage | [3][4] |

| Purity (Post-HPLC) | >95% | Analytical Reverse-Phase HPLC | [3][4] |

| Molecular Weight | Confirmed | Electrospray Ionization Mass Spectrometry (ESI-MS) | [3] |

| Binding Affinity (Ki) | 5.57 ± 2.47 nM (for a similar analog) | In vitro competition binding assay | [4] |

| Tumor-to-Pancreas Ratio | 5.2 ± 0.3 (for this compound conjugate) | In vivo biodistribution study | [2] |

| Tumor-to-Intestine Ratio | 6.3 ± 1.5 (for this compound conjugate) | In vivo biodistribution study | [2] |

GRPR Signaling Pathway

This compound exerts its function by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR). In many cancer cells, the activation of GRPR initiates downstream signaling cascades that promote cell proliferation, migration, and survival. As an antagonist, this compound blocks these pathways by preventing the binding of the endogenous ligand, GRP.

Upon activation by an agonist, GRPR couples primarily to Gαq and Gα12/13 proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) signaling cascade, leading to changes in gene expression that favor cell proliferation and survival.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates RhoGEFs, which activate the small GTPase Rho. This pathway is crucial for the reorganization of the actin cytoskeleton, which is involved in cell migration and metastasis.

The diagram below illustrates the key signaling events downstream of GRPR activation.

Conclusion

The GRPR-targeting peptide this compound represents a significant advancement in the development of molecular probes for cancer diagnosis and therapy. Its rational design confers enhanced stability, a crucial feature for clinical translation. The synthesis of this compound is readily achievable through well-established solid-phase peptide synthesis protocols, allowing for its production with high purity and in sufficient quantities for preclinical and clinical research. Understanding the GRPR signaling pathway provides a clear rationale for the use of this compound as an antagonist to block pro-tumorigenic signals in cancer cells. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and application of this compound and similar targeted peptides.

References

- 1. A novel peptide targeting gastrin releasing peptide receptor for pancreatic neoplasm detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Guanylate-Binding Protein 6 (GB-6) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate-Binding Protein 6 (GBP6), also referred to as GB-6, is a member of the dynamin superfamily of large GTPases. It is an interferon-inducible protein that plays a crucial role in the innate immune response to a variety of intracellular pathogens.[1][2] This technical guide provides a comprehensive overview of the current understanding of GBP6's function in cellular signaling, with a focus on its involvement in host defense mechanisms.

Core Function and Properties

GBP6 is primarily known for its role in cell-autonomous immunity, where it contributes to the defense against bacteria, protozoa, and viruses.[1][2] Like other members of the GBP family, its expression is strongly upregulated by interferon-gamma (IFN-γ).[3] The fundamental biochemical activity of GBPs, including GBP6, is the hydrolysis of guanosine (B1672433) triphosphate (GTP) to both guanosine diphosphate (B83284) (GDP) and guanosine monophosphate (GMP).[1]

Aliases and Identifiers:

| Alias | Identifier |

| This compound | Gene ID: 163351 (human) |

| GBP-6 | UniProt: Q6ZN66 (human) |

| GTP-binding protein 6 | |

| Guanine nucleotide-binding protein 6 |

Cellular Signaling Pathways Involving GBP6

The primary signaling pathway governing the expression and function of GBP6 is the Interferon-gamma (IFN-γ) signaling cascade. Downstream of its induction, GBP6 participates in the complex process of inflammasome activation.

Upstream Signaling: IFN-γ-JAK-STAT Pathway

The expression of the GBP6 gene is predominantly regulated by IFN-γ. This signaling cascade is initiated when IFN-γ binds to its receptor, leading to the activation of Janus kinases (JAKs), specifically JAK1 and JAK2. These kinases then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to gamma-activated sequence (GAS) elements in the promoter regions of interferon-stimulated genes, including GBP6, thereby driving its transcription.

Downstream Effector Function: Inflammasome Activation

A critical role of GBP6, often in concert with other GBP family members, is to facilitate the activation of inflammasomes, which are cytosolic multi-protein complexes that trigger inflammatory responses and pyroptotic cell death. GBPs are recruited to pathogen-containing vacuoles (PCVs) or directly to cytosolic bacteria.[3][4] This recruitment is thought to lead to the disruption of the vacuolar or bacterial membrane, releasing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) and bacterial DNA, into the host cell cytosol.[4]

These liberated PAMPs are then sensed by cytosolic pattern recognition receptors (PRRs) like NLRP3 and AIM2, which nucleate the assembly of their respective inflammasomes. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptosis through the cleavage of gasdermin D.

Quantitative Data

Specific quantitative data for GBP6, such as its GTP hydrolysis rate, binding affinities for pathogen-associated molecules, and dose-response curves for pathogen inhibition, are not extensively documented in the current scientific literature. The table below summarizes the types of quantitative data that are generally relevant for GTPases like GBP6, with the acknowledgment that specific values for GBP6 are largely unavailable.

| Parameter | Description | Typical Units | Reported Value for GBP6 |

| GTP Hydrolysis Rate (kcat) | The turnover number for the conversion of GTP to GDP and GMP. | s-1 or min-1 | Not Reported |

| Nucleotide Binding Affinity (Kd) | The dissociation constant for the binding of GTP, GDP, or GMP to GBP6. | µM or nM | Not Reported |

| Pathogen Component Binding Affinity | The strength of the interaction between GBP6 and specific pathogen molecules or membranes. | µM or nM | Not Reported |

| IC50/EC50 for Pathogen Inhibition | The concentration of GBP6 required to inhibit pathogen replication or survival by 50%. | µg/mL or nM | Not Reported |

Protein-Protein Interactions

GBP6 is known to interact with other GBP family members, suggesting that it functions as part of a larger protein complex. The STRING database indicates potential interactions with GBP1, GBP2, GBP3, GBP4, GBP5, and GBP7, primarily based on co-expression and experimental evidence from studies on the broader GBP family. The functional consequences of these specific interactions for GBP6's role in signaling are an active area of research.

Experimental Protocols

Detailed experimental protocols specifically optimized for GBP6 are not widely published. However, standard molecular and cellular biology techniques can be adapted to study its function. Below are generalized protocols for key experiments.

Quantification of GBP6 mRNA Expression by RT-qPCR

This protocol outlines the relative quantification of GBP6 mRNA levels in cells treated with IFN-γ.

-

Cell Culture and Treatment: Plate cells of interest (e.g., macrophages, epithelial cells) and treat with a titration of IFN-γ (e.g., 0, 10, 100, 1000 U/mL) for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and GBP6-specific primers. Run the reaction on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Forward Primer (Human GBP6): 5'-AGCAGCCAGAGGAAGGTGAA-3'

-

Reverse Primer (Human GBP6): 5'-GCTTTGCTTTGCTTTGCTTT-3'

-

-

Data Analysis: Calculate the relative expression of GBP6 using the ΔΔCt method.

Immunofluorescence Staining for GBP6 Localization

This protocol describes the visualization of GBP6 protein localization within cells.

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with IFN-γ to induce GBP6 expression.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for GBP6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the localization of GBP6 using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for GBP6 Interacting Proteins

This protocol is for identifying proteins that interact with GBP6.

-

Cell Lysis: Lyse IFN-γ-treated cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GBP6 antibody or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

GBP6 is an important effector of the IFN-γ-mediated innate immune response. Its role in promoting inflammasome activation highlights it as a key player in the host's defense against intracellular pathogens. While the broad strokes of its function are understood, further research is needed to elucidate the specific molecular mechanisms, quantitative parameters of its activity, and the full scope of its protein-protein interactions. Such studies will be crucial for a complete understanding of its role in cellular signaling and for exploring its potential as a therapeutic target in infectious and inflammatory diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interferon‐inducible guanylate‐binding proteins at the interface of cell‐autonomous immunity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Guanylate-Binding Protein 6 (GB-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate-binding protein 6 (GBP6), a member of the dynamin superfamily of large GTPases, is an interferon-gamma (IFN-γ) inducible protein pivotal to the innate immune response.[1][2] Like other members of the GBP family, its function is intrinsically linked to its ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). This technical guide provides an in-depth overview of the known and predicted binding sites of human GBP6, the signaling pathways governing its expression, and detailed experimental protocols for characterizing its molecular interactions. While direct experimental data for GBP6 is limited in some areas, its high homology with other well-studied GBPs, such as GBP1, allows for informed predictions and a solid foundation for future research.

GTP Binding and Hydrolysis

The primary biochemical activity of GBP6 is its GTPase function, hydrolyzing GTP to both GDP and GMP.[3] This activity is crucial for its role in host defense.

Predicted GTP-Binding Sites

While a crystal structure for human GBP6 is not yet available, its high sequence homology to other human GBPs allows for the confident prediction of its GTP-binding sites. These predictions are based on the well-characterized GTP-binding pocket of other large GTPases.

| Predicted Binding Motif | Amino Acid Residues (Human GBP6) | Role in GTP Binding | Basis of Prediction |

| P-loop (G1 motif) | 45-52 | Binds the β- and γ-phosphates of GTP and coordinates the Mg2+ cofactor. | Homology with GBP1 and other GTPases. |

| Switch I (G2 motif) | 67-69 | Conformational change upon GTP binding and hydrolysis, critical for effector protein interaction. | Homology with GBP1 and other GTPases. |

| G3 Motif | 97-101 | Interacts with the γ-phosphate and is essential for hydrolysis. | Homology with GBP1 and other GTPases. |

This data is based on homology to other Guanylate-Binding Proteins and awaits direct experimental validation for GBP6.

Other Protein Binding Sites and Interactions

Beyond its interaction with GTP, GBP6 is known to form complexes with other proteins, which is central to its function in cell-autonomous immunity.

Experimentally Identified Interacting Proteins

| Interacting Protein | Experimental Method | Reported Function of Interaction |

| Irgb6 | Yeast Two-Hybrid, Protein-fragment Complementation Assay | Formation of heterologous complexes, likely involved in targeting pathogen-containing vacuoles.[4] |

| Irgb10 | Protein-fragment Complementation Assay | Formation of heterologous complexes, likely involved in targeting pathogen-containing vacuoles.[4] |

| IpaH9.8 (Shigella E3 ligase) | Not specified, but degradation is observed. | IpaH9.8 targets GBP6 for proteasomal degradation, indicating a direct or indirect physical interaction.[5] |

Further research is required to map the specific amino acid residues mediating these protein-protein interactions.

Signaling Pathway: Induction of GBP6 Expression by Interferon-Gamma

The expression of GBP6 is primarily induced by interferon-gamma (IFN-γ) through the canonical JAK-STAT signaling pathway.[1][2] This pathway is a cornerstone of the cellular response to infection.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize protein binding sites. These are generalized protocols that can be adapted for the specific study of GBP6.

Site-Directed Mutagenesis to Identify Key Binding Residues

This protocol is used to substitute specific amino acids in the predicted GTP-binding domains of GBP6 to assess their importance in nucleotide binding and protein function.

References

- 1. Interferon-induced guanylate-binding proteins: Guardians of host defense in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPREGULATION OF INTERFERON-GAMMA-INDUCED GENES DURING PRION INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural mechanism for guanylate-binding proteins (GBPs) targeting by the Shigella E3 ligase IpaH9.8 - PMC [pmc.ncbi.nlm.nih.gov]

The "GB-6" Herbal Formula: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

"GB-6" is the commercial designation for a multi-herb formula rooted in Traditional Chinese Medicine (TCM), designed to support liver and gallbladder health. While direct scientific studies on the proprietary "this compound" blend are not publicly available, a comprehensive understanding of its potential therapeutic effects can be derived from the extensive body of research on its individual components. This technical guide provides a detailed analysis of the in vitro and in vivo effects of the constituent herbs of the "this compound" formula: Curcuma longa (Turmeric), Corydalis yanhusuo, Taraxacum officinale (Dandelion), Melia toosendan, Bupleurum chinense, and Salvia miltiorrhiza (Danshen).

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways modulated by these herbs, offering a scientific foundation for understanding the formula's purported benefits in liver and gallbladder function. The information presented is collated from numerous preclinical studies and is intended to inform further research and development in the fields of hepatology and ethnopharmacology.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from various in vitro and in vivo studies on the individual herbal components of the "this compound" formula. These data highlight the dose-dependent hepatoprotective, anti-inflammatory, and antioxidant effects observed in preclinical models.

Table 1: In Vitro Effects of this compound Components on Liver Cells

| Herbal Component | Cell Line | Treatment/Challenge | Concentration | Observed Effect | Reference |

| Curcuma longa (Curcumin) | HepG2 | Quinocetone-induced oxidative stress | Not Specified | Ameliorated reduced cell viability, prevented oxidative stress, and inhibited rises in SOD activity and GSH level.[1] | [1] |

| Curcuma longa (Curcumin) | HepG2 | - | 40 and 80 µM | Effectively inhibited the PI3K/AKT pathway, leading to downregulation of vascular endothelial growth factor (VEGF) expression and suppression of HCC cell proliferation.[2] | [2] |

| Curcuma longa (extract and curcumin) | HepG2 | - | Concentration-dependent | Lowered the proliferation of human hepatocellular carcinoma cell line (HepG2).[3] | [3] |

| Taraxacum officinale (Aqueous Extract) | HepG2/2E1 | 300 mM Ethanol (B145695) | Not Specified | Prevented hepatocytic damage and increased cell viability.[4][5][6] | [4][5][6] |

| Salvia miltiorrhiza (PF2401-SF extract) | Primary Rat Hepatocytes | tBH or d-galactosamine | 40 µM | Inhibited lactate (B86563) dehydrogenase leakage, GSH depletion, lipid peroxidation, and free radical generation.[7] | [7] |

| Salvia miltiorrhiza (Water Extract) | Primary Rat Hepatocytes | Paracetamol | 0.06-1 mg/ml | Significantly increased cell viability.[8] | [8] |

| Salvia miltiorrhiza (Ethanol and Acetone Extracts) | HepG2 | - | < 150µg/mL | Significantly inhibited the proliferation of HepG2 cells in a time- and dose-dependent manner.[9] | [9] |

| Melia toosendan (Toosendanin) | HepG2 | - | Not Specified | Decreased cell viability and increased lactate dehydrogenase (LDH) production.[10] | [10] |

| Melia toosendan (Toosendanin) | HepG2 | - | Not Specified | Significantly decreased lipid droplets, fatty acid transporter CD36, and crucial enzymes in lipogenesis (ACC and FAS).[11] | [11] |

Table 2: In Vivo Effects of this compound Components in Animal Models of Liver Injury

| Herbal Component | Animal Model | Injury Model | Dosage | Key Findings | Reference |

| Curcuma longa (Ethanolic Extract) | Rats | Thioacetamide-induced cirrhosis | 250 and 500 mg/kg | Inhibited hepatocyte proliferation and increased glutathione (B108866) levels.[3] | [3] |

| Curcuma longa (extract and curcumin) | Rats | CCl4-induced injury | 100, 200, and 300 mg/kg/day | Alleviated AST elevation, prevented lipid peroxidation, and improved hepatic SOD and glutathione peroxidase activity.[12] | [12] |

| Curcuma longa (Aqueous Extract) | Mice | CCl4 intoxication | Not Specified | Reduced levels of SGOT, SGPT, and bilirubin.[3][13] | [3][13] |

| Taraxacum officinale (Leaf Extract) | C57BL/6 Mice | High-Fat Diet | 2g/kg and 5g/kg | Reduced hepatic lipid accumulation, body and liver weights, and suppressed triglyceride, total cholesterol, insulin, and fasting glucose levels.[14] | [14] |

| Salvia miltiorrhiza (PF2401-SF extract) | Rats | CCl4-induced liver damage | 50-200mg/kg (acute), 25-100mg/kg (subacute) | Protective against liver injury.[7] | [7] |

| Salvia miltiorrhiza (Hot-water Extract) | Rats | Bile Duct Ligation | 100 mg/kg/day for 28 days | Significantly reduced serum AST, ALT, alkaline phosphatase, and total cholesterol. Reduced liver hydroxyproline (B1673980) and malondialdehyde content.[15] | [15] |

| Salvia miltiorrhiza (Extract) | Aging Rats | - | 50 mg/kg | Improved liver function markers (ALT and AST) and lipid profiles (TG, TC, LDL, and HDL).[16] | [16] |

| Corydalis yanhusuo | Mice | Inflammatory activation models | Not Specified | Induced idiosyncratic drug-induced liver injury (IDILI).[17] | [17] |

| Melia toosendan (Toosendanin) | Male Balb/c Mice | - | 5, 10, 20 mg/kg/d for 7 days | Led to aberrantly decreased serum lipid levels and inhibited the LXRα/Lipin1/SREBP1 signaling pathway.[11] | [11] |

| Melia toosendan (Toosendanin) | Stat3 knockout C57BL/6 mice | - | Not Specified | Elevated serum aspartate transaminase (AST) and alanine (B10760859) aminotransferase (ALT) levels as well as liver lesions.[10] | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further investigation.

In Vitro Hepatoprotection Assay against Ethanol-Induced Oxidative Stress

-

Objective: To evaluate the protective effects of a test compound (e.g., Taraxacum officinale extract) against ethanol-induced cytotoxicity in hepatocytes.

-

Cell Line: HepG2/2E1 cells, which are genetically engineered to express cytochrome P450 2E1, a key enzyme in ethanol metabolism and the generation of reactive oxygen species (ROS).

-

Methodology:

-

Cell Culture: HepG2/2E1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selective pressure, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluency, the cells are pre-treated with various concentrations of the herbal extract for a specified period (e.g., 24 hours).

-

Ethanol Challenge: Following pre-treatment, the cells are exposed to 300 mM ethanol for a further 24 hours to induce oxidative stress and cytotoxicity.

-

Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

-

-

Reference: Adapted from studies on Taraxacum officinale[4][5][6].

In Vivo Evaluation of Hepatoprotective Effects in a CCl4-Induced Liver Injury Model

-

Objective: To assess the hepatoprotective activity of a test compound (e.g., Curcuma longa extract) in an animal model of acute liver injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions with free access to food and water.

-

Grouping and Treatment: Rats are randomly divided into several groups: a normal control group, a CCl4 control group, and treatment groups receiving different doses of the herbal extract. The treatment is administered orally for a specified period (e.g., 7 days).

-

Induction of Liver Injury: On the last day of treatment, animals in the CCl4 control and treatment groups are administered a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil. The normal control group receives only the vehicle.

-

Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver architecture, necrosis, and inflammation.

-

Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).

-

-

Reference: Based on protocols used in studies of Curcuma longa[12].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the herbal components of "this compound" are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their hepatoprotective actions.

Figure 1: Activation of the Nrf2 Antioxidant Pathway. This diagram illustrates how active compounds from Curcuma longa, Salvia miltiorrhiza, and Taraxacum officinale can activate the Nrf2 signaling pathway. This leads to the transcription of antioxidant enzymes that protect hepatocytes from oxidative stress.

Figure 2: Inhibition of the NF-κB Inflammatory Pathway. This diagram shows how components of the this compound formula can inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the translocation of NF-κB to the nucleus, these compounds can reduce the expression of pro-inflammatory genes.

Figure 3: Modulation of Lipid Metabolism via the AMPK Pathway. This diagram illustrates the role of Taraxacum officinale in activating the AMPK pathway, which is crucial for regulating cellular energy homeostasis. Activated AMPK inhibits fatty acid synthesis and promotes fatty acid oxidation, thereby reducing hepatic lipid accumulation.

Discussion and Future Directions

The individual herbal components of the "this compound" formula demonstrate significant hepatoprotective, anti-inflammatory, and antioxidant activities in a variety of in vitro and in vivo models. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, and AMPK. These pathways are central to the cellular response to oxidative stress, inflammation, and metabolic dysregulation, all of which are implicated in the pathogenesis of liver and gallbladder diseases.

However, it is crucial to acknowledge the potential for hepatotoxicity associated with some of the components, such as Corydalis yanhusuo and Melia toosendan, particularly at higher doses or in susceptible individuals. This underscores the importance of dose optimization and further safety profiling.

While this guide provides a comprehensive overview of the individual herbs, the synergistic and potential antagonistic interactions within the complete "this compound" formula remain to be elucidated. Future research should focus on:

-

Standardization of the "this compound" formula: To ensure reproducibility of research findings, a chemically standardized formulation is necessary.

-

In vitro and in vivo studies of the complete formula: Investigating the effects of the combined formula on relevant cell lines and animal models will provide insights into its overall efficacy and safety profile.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of the active compounds in the formula is essential for determining optimal dosing and treatment regimens.

-

Clinical trials: Well-designed clinical trials are required to validate the preclinical findings and establish the therapeutic efficacy and safety of the "this compound" formula in humans for the management of liver and gallbladder disorders.

References

- 1. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Curcumin in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.lucp.net [books.lucp.net]

- 4. In vitro and in vivo hepatoprotective effects of the aqueous extract from Taraxacum officinale (dandelion) root against alcohol-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Preventive effects of a purified extract isolated from Salvia miltiorrhiza enriched with tanshinone I, tanshinone IIA and cryptotanshinone on hepatocyte injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Danshen (Salvia miltiorrhiza) water extract inhibits paracetamol-induced toxicity in primary rat hepatocytes via reducing CYP2E1 activity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative effects of extracts from Salvia officinalis L. and Saliva miltiorrhiza Bunge on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toosendanin induces hepatotoxicity by restraining autophagy and lysosomal function through inhibiting STAT3/CTSC axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toosendanin induces hepatotoxicity via disrupting LXRα/Lipin1/SREBP1 mediated lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of Curcuma longa L. extract on CCl4-induced acute hepatic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatoprotective and immunomodulatory properties of aqueous extract of Curcuma longa in carbon tetra chloride intoxicated Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taraxacum official (dandelion) leaf extract alleviates high-fat diet-induced nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Salvia miltiorrhiza activates Nrf2/HO-1 signaling and restores steroidogenesis in Leydig TM3 cells and an aging rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Discovery: Corydalis yanhusuo Causes Idiosyncratic Hepatotoxicity and Its Potential Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Provide Technical Guide: The Identity of "GB-6" is Ambiguous

Following a comprehensive search of scientific and technical literature, it is not possible to provide an in-depth technical guide on "GB-6" and its homologous compounds as requested. The term "this compound" is ambiguous and does not correspond to a clearly identifiable, single chemical entity in the context of modern drug development and molecular biology. Without a defined chemical structure or biological target for a core compound, the identification of homologous compounds and the subsequent analysis of their properties, experimental protocols, and signaling pathways cannot be performed.

The search for "this compound" yielded several disparate and unrelated results, highlighting the ambiguity of the term:

-

Traditional Chinese Medicine: "this compound" is the name of a commercially available herbal supplement from Health Concerns, intended for gallbladder support.[1][2][3][4] This formulation is a mixture of several herbal ingredients, not a single compound for which homologous series could be determined.[1][3][4]

-

Nerve Agent Designation: "GB" is the NATO designation for Sarin, a highly toxic organophosphorus nerve agent.[5] While Sarin has a defined chemical structure, the context of the user's request for a technical guide for researchers and drug development professionals makes it an unlikely subject for a whitepaper on homologous compounds in a therapeutic context.

-

Other Scientific Contexts: The search also returned information on entities with similar names, but which are distinct from "this compound":

-

GBS6: A hexavalent Group B Streptococcus vaccine candidate undergoing clinical trials.[6]

-

Gas6 (Growth arrest-specific 6): A vitamin K-dependent protein that acts as a ligand for TAM receptor tyrosine kinases and is involved in various cellular processes, including haemostasis and inflammation.[7][8]

-

Integrin beta 6 (ITGB6): A subunit of integrin proteins that is a target for drug development, particularly in oncology.[9][10][11]

-

Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, and its signaling pathway is a subject of extensive research.[12][13][14][15][16][17]

-

Given the lack of a specific, identifiable compound referred to as "this compound" in the scientific literature appropriate to the user's request, it is impossible to fulfill the core requirements of the prompt. A detailed technical guide or whitepaper on homologous compounds necessitates a clear starting point in the form of a well-characterized molecule. Without this foundational information, any attempt to generate the requested data, protocols, and visualizations would be speculative and lack the scientific rigor expected by the target audience of researchers, scientists, and drug development professionals.

Should a more specific identifier for the compound of interest be provided (e.g., a chemical name, CAS number, or reference to a specific publication), it would be possible to proceed with the requested in-depth analysis.

References

- 1. lhasaoms.com [lhasaoms.com]

- 2. This compound™ (Chuan Lian Zi Herbal Supplement) - 90 Capsules - Health Concerns | PureFormulas [pureformulas.com]

- 3. nhc.com [nhc.com]

- 4. This compound > Chinese Herbal Formulas > Golden Needle Acupuncture, Herbal & Medical Supply [goldenneedleonline.com]

- 5. Sarin - Wikipedia [en.wikipedia.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Growth arrest-specific gene 6 (GAS6). An outline of its role in haemostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. kactusbio.com [kactusbio.com]

- 10. Integrin Beta 6 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 11. ITGB6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Biological activity of recombinant murine interleukin-6 in interleukin-1 T cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BIOCARTA_IL6_PATHWAY [gsea-msigdb.org]

- 14. bosterbio.com [bosterbio.com]

- 15. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IL-6: insights into novel biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of GB-6 Peptide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for the GB-6 peptide, a substance of increasing interest in biomedical research. The information is collated from available safety data sheets and scientific literature to ensure relevance and accuracy for its intended scientific audience.

Substance Identification and Properties

The designation "this compound" in a research and drug development context most prominently refers to a specific synthetic peptide.

Chemical Identity:

-

Name: this compound Peptide

-

Description: this compound is a short, linear peptide that functions as a selective binder to the gastrin-releasing peptide receptor (GRPR).[3][6][7] This receptor is often overexpressed in various forms of cancer, making this compound a valuable tool in oncology research, particularly for targeted imaging.[3][6][7][8]

Quantitative Data Summary:

| Property | Value | Reference |

| CAS Number | 2413262-74-3 | [1][2][3][4][5] |

| Molecular Formula | C₃₂H₄₅N₁₁O₈ | [1][3] |

| Purity | > 95% (as typically supplied for research) | [4] |

Hazard Identification and Toxicological Data

According to the available Safety Data Sheet (SDS), comprehensive toxicological studies for this compound have not been fully conducted.[2] The SDS indicates "no data available" for acute toxicity (oral), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure).[2]

Hazard Summary Table:

| Hazard Classification | Data | Reference |

| Acute Toxicity (Oral) | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Eye Damage/Irritation | No data available | [2] |

| Sensitization | No data available | [2] |

| Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

Given the lack of comprehensive data, it is prudent to handle this compound with the standard precautions for a novel chemical substance of unknown toxicity.

Handling and Storage

3.1. Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

3.2. Engineering Controls:

-

Work should be conducted in a well-ventilated area.[2]

-

For procedures that may generate dust or aerosols, a fume hood is recommended.

3.3. Storage:

-

Store in a tightly sealed container.[2]

-

Recommended storage temperature is -20°C.[3]

-

The substance should be shipped on blue ice to maintain temperature.[3]

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus if necessary.[2]

-

Accidental Release:

Disposal Considerations

-

Disposal should be carried out by a licensed chemical disposal company.[2]

-

Do not allow the substance to enter sewer systems or waterways.[2]

-

Contaminated packaging should be triple-rinsed and disposed of in a sanitary landfill or through controlled incineration.[2]

Experimental Protocols and Applications

This compound is primarily used in a research setting for its ability to target the GRPR.[3][6][7][8] When labeled with a near-infrared (NIR) fluorescent dye or a radionuclide like technetium-99m (⁹⁹ᵐTc), it serves as a high-contrast imaging probe.[3][6][7][8]

Experimental Workflow for In Vivo Imaging:

The following is a generalized workflow for using this compound in preclinical cancer imaging studies, based on descriptions in the literature.

Signaling Pathway Context:

This compound targets the GRPR, a G-protein coupled receptor. The binding of a ligand, such as this compound, to GRPR can initiate a cascade of intracellular signaling events.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow for ensuring the safe handling of this compound in a laboratory setting.

References

- 1. 2413262-74-3|this compound|BLD Pharm [bldpharm.com]

- 2. targetmol.com [targetmol.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Targeting Peptide Products - Creative Biolabs [creative-biolabs.com]

- 5. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

Navigating the Crossroads of Cellular Energy: A Technical Guide to the Metabolic Pathways of Glucose-6-Phosphate (G6P)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glucose-6-phosphate (G6P) stands as a critical nexus in cellular metabolism, representing the first key intermediate after the entry of glucose into a cell. Its strategic position allows it to be channeled into several distinct metabolic pathways, each with unique physiological outcomes. The regulation of G6P's fate is paramount for maintaining cellular energy homeostasis, providing biosynthetic precursors, and mitigating oxidative stress. This technical guide provides an in-depth analysis of the core metabolic pathways originating from G6P, offering detailed experimental protocols and quantitative data to support further research and therapeutic development.

Core Metabolic Fates of Glucose-6-Phosphate

G6P is positioned at a crucial metabolic fork, where it can be directed into one of several major pathways depending on the cell's energetic and biosynthetic needs.[1] The primary pathways include:

-

Glycolysis: The catabolic breakdown of glucose to pyruvate, generating ATP and NADH for energy production.

-

Pentose Phosphate Pathway (PPP): An anabolic pathway that produces NADPH for reductive biosynthesis and detoxification of reactive oxygen species, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis.[1]

-

Glycogen (B147801) Synthesis (Glycogenesis): The conversion of G6P into glycogen for storage, primarily in the liver and muscle cells.

-

De Novo Lipogenesis: In states of energy surplus, G6P can be converted into fatty acids in the liver.[1]

-

Hexosamine Biosynthetic Pathway: A smaller but vital pathway that produces precursors for glycosylation.

The intricate regulation of these pathways ensures that the cell can adapt to a wide range of physiological conditions, from fasting to fed states and from quiescence to proliferation.[1]

Quantitative Analysis of G6P-Related Enzyme Kinetics

Understanding the kinetics of the key enzymes that determine the flux of G6P through its various metabolic routes is fundamental for targeted therapeutic design. The following table summarizes key quantitative data for the primary enzymes at the G6P metabolic crossroads.

| Enzyme | Pathway | Substrate(s) | Product(s) | Michaelis Constant (Km) | Inhibitor(s) | Activator(s) |

| Hexokinase/Glucokinase | Glycolysis (Initial Step) | Glucose, ATP | G6P, ADP | HK: ~0.1 mM (Glucose)GK: ~10 mM (Glucose) | G6P (Hexokinase) | Fructose-6-Phosphate (indirectly for Glucokinase) |

| Glucose-6-Phosphatase | Gluconeogenesis | G6P, H₂O | Glucose, Pi | ~3 mM | Glucose, Pi | |

| Phosphoglucose Isomerase | Glycolysis | G6P | Fructose-6-Phosphate | ~0.4 mM | Erythrose-4-Phosphate | |